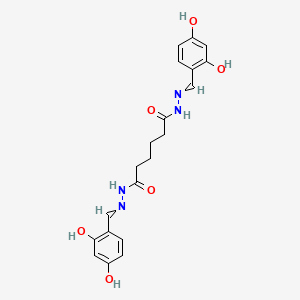
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide
Vue d'ensemble
Description
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide, also known as BHDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHDD is a derivative of curcumin, a natural polyphenol found in turmeric, and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide is not fully understood, but it is believed to involve multiple pathways. N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. It has also been found to inhibit the activity of various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in oxidative stress. N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has also been found to modulate the levels of various cytokines and chemokines involved in inflammation. Additionally, N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide is its ability to inhibit the growth of cancer cells and reduce inflammation, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, its low solubility and stability in aqueous solutions pose a challenge for its use in lab experiments.
Orientations Futures
There are several future directions for research on N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide. One potential area of research is the development of novel formulations that improve its solubility and stability. Another area of research is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide and its effects on various signaling pathways and gene expression.
Applications De Recherche Scientifique
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Propriétés
IUPAC Name |
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWQVMCGXXZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



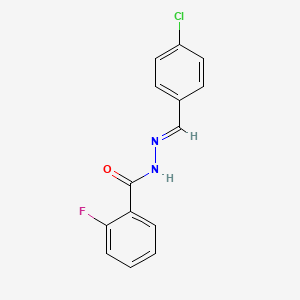



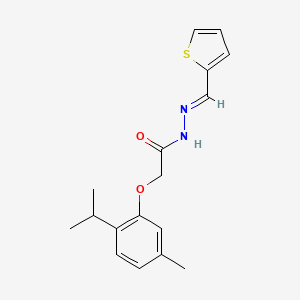
![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![5-[(3-methylbenzoyl)amino]isophthalamide](/img/structure/B3856174.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)
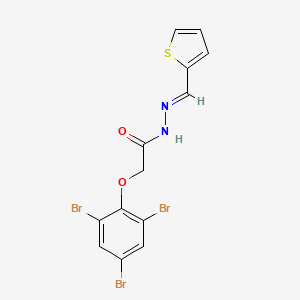
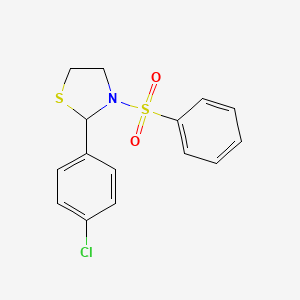
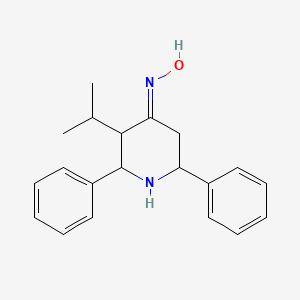
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)
